

spironolactone pharmacological profile

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An In-depth Technical Guide on the Pharmacological Profile of Spironolactone

Introduction

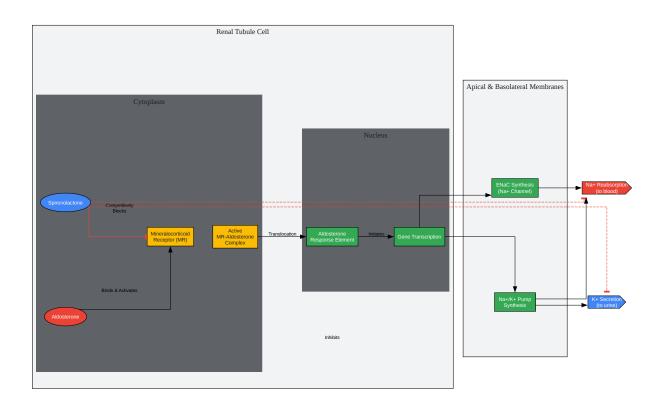
Spironolactone is a steroidal antimineralocorticoid that has been in clinical use for several decades.[1] It is classified as a potassium-sparing diuretic and functions as a competitive antagonist of the mineralocorticoid receptor (MR).[2][3] Initially developed for its diuretic properties, its therapeutic applications have expanded significantly.[2] It is a cornerstone therapy in conditions characterized by primary or secondary hyperaldosteronism, including certain types of hypertension, heart failure, and edema related to hepatic or renal dysfunction. [4][5] Spironolactone is a prodrug, and its pharmacological activity is largely attributable to its active metabolites.[3][6] This guide provides a detailed technical overview of its pharmacological profile, intended for researchers and drug development professionals.

Pharmacodynamics: Mechanism of Action Primary Mechanism: Mineralocorticoid Receptor Antagonism

Spironolactone's principal mechanism of action is the competitive antagonism of aldosterone at the mineralocorticoid receptors (MR) located in the distal convoluted tubules and collecting ducts of the kidneys.[4][7][8] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system, normally binds to these receptors, leading to the reabsorption of sodium and water and the excretion of potassium.[2][4]



By competitively binding to the MR, spironolactone and its active metabolites block the physiological effects of aldosterone.[9][10] This inhibition prevents the translocation of the receptor complex into the nucleus, thereby downregulating the expression of aldosterone-induced proteins, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. The result is an increase in the excretion of sodium and water, and a decrease in the excretion of potassium, which underlies its diuretic, antihypertensive, and potassium-sparing effects.[2][9]



Inhibit

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Caption: Spironolactone's competitive antagonism of the mineralocorticoid receptor.

Off-Target Effects

Spironolactone is non-selective and interacts with other steroid hormone receptors, which accounts for some of its therapeutic uses and adverse effects.[11]



- Antiandrogenic Activity: It acts as an antagonist at the androgen receptor (AR) and inhibits enzymes involved in androgen production.[4] This property is utilized in the off-label treatment of conditions like hirsutism, female pattern hair loss, and acne.[2]
- Progestogenic and Estrogenic Activity: Spironolactone has a weak affinity for progesterone (PR) and estrogen receptors (ER), where it can act as an agonist.[2][6] The clinical significance of these interactions is not fully established, but they may contribute to side effects like menstrual irregularities and gynecomastia.[4][6]

Receptor Binding Profile

The binding affinity of spironolactone for various steroid receptors has been quantified. It shows the highest affinity for the mineralocorticoid receptor, with moderate affinity for the androgen receptor and significantly lower affinity for other receptors.

| Table 1: Spironolactone Receptor Binding Affinity | | :--- | :--- | :--- | :--- | | Receptor | Value (nM) | Assay Type | Action | Species | | Mineralocorticoid Receptor (MR) | 2.32 - 60 | Ki, IC50b, Kb | Antagonist | Human | | Androgen Receptor (AR) | 13 - 670 | Ki, IC50a, IC50b | Antagonist | Human | | Glucocorticoid Receptor (GR) | 32.6 - 6,920 | Ki, IC50a, IC50b | Antagonist | Human | | Progesterone Receptor (PR) | 400 - >25,000 | Ki, IC50a, IC50b | Agonist | Human | | Estrogen Receptor (ER) | >1,100 - >20,000 | Ki, IC50b | Antagonist | Human | | Data sourced from reference [6]. IC50a: Binding inhibition. IC50b: Functional antagonism. |

Pharmacokinetics

Spironolactone is characterized by rapid absorption and extensive metabolism into active metabolites, which have longer half-lives and contribute significantly to the drug's overall effect. [8][9]

Absorption, Distribution, Metabolism, and Excretion

- Absorption: Spironolactone is well-absorbed from the gastrointestinal tract.[4] Coadministration with food significantly increases its bioavailability, as measured by AUC, by approximately 95.4%.[2][9]
- Distribution: Both spironolactone and its metabolites are highly bound to plasma proteins (>90%).[2][9]

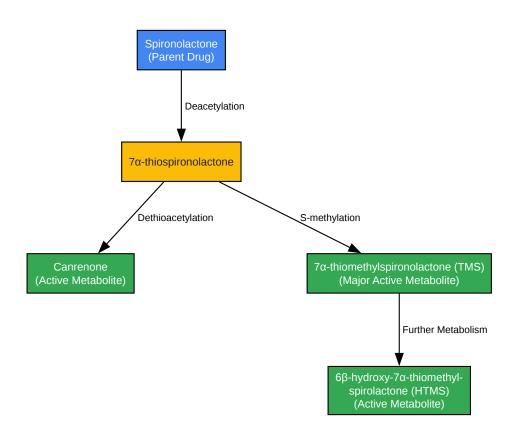
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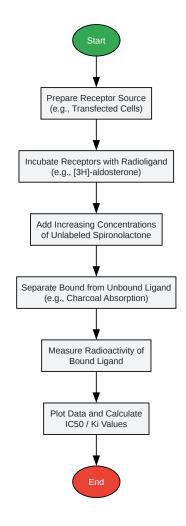


- Metabolism: It is a prodrug that is rapidly and extensively metabolized in the liver.[3][9] The metabolites can be categorized into two groups: those where the sulfur moiety is retained and those where it is removed.[1][9] The primary active metabolites are canrenone (sulfur removed) and the sulfur-containing compounds 7α-thiomethylspironolactone (TMS) and 6β-hydroxy-7α-thiomethylspironolactone (HTMS).[2][9] TMS is the main metabolite and is responsible for about 80% of the potassium-sparing effect, while canrenone accounts for 10-25%.[1][3][6]
- Excretion: Metabolites are excreted primarily through the urine and secondarily in the bile.[2]
 [9] Unchanged spironolactone is not found in the urine.[1]









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